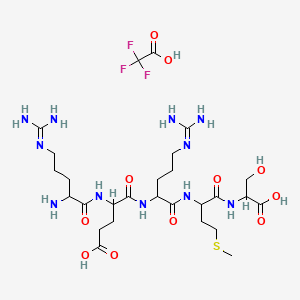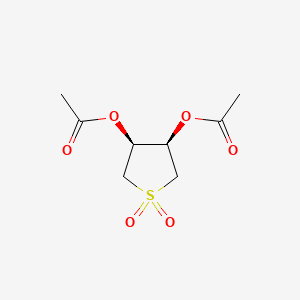
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate is a chemical compound characterized by its unique structure, which includes a tetrahydrothiene ring with two acetate groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate typically involves the reaction of a suitable thiophene derivative with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for mixing, heating, and cooling can help in maintaining the desired reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of (3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Sulfoxides and Sulfones: Oxidized derivatives of thiophene with varying degrees of oxidation.
Thiol Derivatives: Reduced forms of thiophene with thiol groups attached
Uniqueness
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate is unique due to its specific stereochemistry and the presence of two acetate groups, which confer distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H12O6S |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
[(3S,4R)-4-acetyloxy-1,1-dioxothiolan-3-yl] acetate |
InChI |
InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3/t7-,8+ |
InChI Key |
PSPSJBDHUMRVKH-OCAPTIKFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CS(=O)(=O)C[C@@H]1OC(=O)C |
Canonical SMILES |
CC(=O)OC1CS(=O)(=O)CC1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15095966.png)
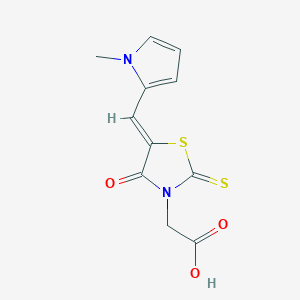


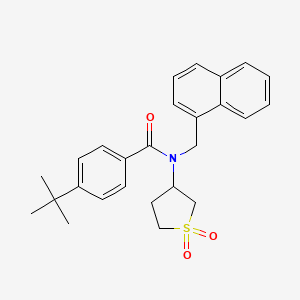
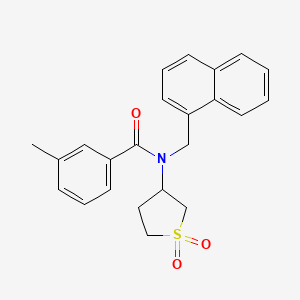
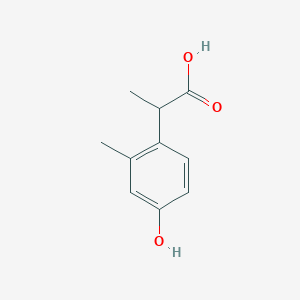
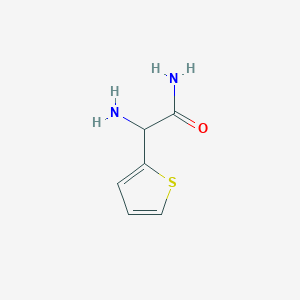
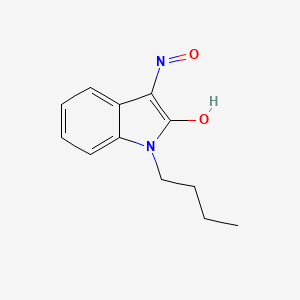
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
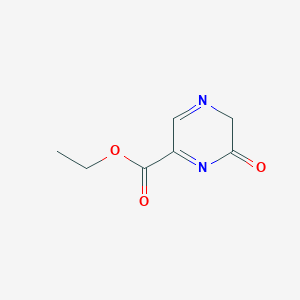
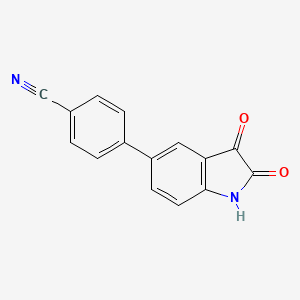
![[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B15096056.png)
